molecular formula C24H18BrClN2O2S2 B12015857 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380340-08-9

3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12015857
CAS No.: 380340-08-9
M. Wt: 545.9 g/mol
InChI Key: MYRCQSBFUXINPI-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno-pyrimidinone class, characterized by a fused bicyclic core with a sulfur-containing thieno ring and a pyrimidinone moiety. The molecular formula is C₂₄H₁₈BrClN₂O₂S₂, and its SMILES notation is C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)Br . It features a 4-bromophenyl group at position 3 and a 4-chlorophenyl-substituted oxoethylsulfanyl chain at position 2. The tetrahydrobenzene ring (positions 5–8) contributes to its semi-rigid conformation, which may influence binding to biological targets.

Properties

CAS No.

380340-08-9

Molecular Formula

C24H18BrClN2O2S2

Molecular Weight

545.9 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H18BrClN2O2S2/c25-15-7-11-17(12-8-15)28-23(30)21-18-3-1-2-4-20(18)32-22(21)27-24(28)31-13-19(29)14-5-9-16(26)10-6-14/h5-12H,1-4,13H2

InChI Key

MYRCQSBFUXINPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Tetrahydrobenzothienopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl and Chlorophenyl Groups: These groups are introduced through substitution reactions, often using brominating and chlorinating agents.

    Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction, typically using thiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The screening of drug libraries has identified this compound as a potential candidate for further development in cancer therapy .
  • Analgesic and Anti-inflammatory Effects
    • The compound's structural features suggest it may interact with pain-related biological targets. Molecular docking studies have been conducted to explore its potential as an analgesic agent by assessing its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Antimicrobial Properties
    • Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of bromine and chlorine substituents is often associated with enhanced biological activity, making this compound a candidate for further studies in antimicrobial drug development .

Case Study 1: Anticancer Screening

In a study published by Walid Fayad et al., the anticancer potential of similar compounds was assessed using multicellular spheroids as a model system. The results indicated that compounds with structural similarities to 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibited promising anticancer activity against various cancer cell lines .

Case Study 2: Analgesic Activity Assessment

A separate investigation focused on evaluating the analgesic properties of related compounds through standardized pharmacological tests such as the writhing test and hot plate test. The findings suggested that these compounds could effectively reduce pain responses in animal models, indicating their potential use as analgesics .

Data Tables

Application AreaPotential EffectsReferences
AnticancerInhibits cell proliferation
AnalgesicReduces pain response
AntimicrobialActive against various pathogens

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound ID Substituent (Oxoethyl Chain) Molecular Formula Predicted cLogP Key Functional Impact
Target Compound 4-Chlorophenyl C₂₄H₁₈BrClN₂O₂S₂ 4.8 Balanced hydrophobicity
CAS 498545-52-1 3-Methoxyphenyl C₂₄H₁₉BrN₂O₃S₂ 3.9 Enhanced hydrogen bonding
CAS 573940-83-7 2-Chlorophenyl C₂₄H₁₈Cl₂N₂O₂S₂ 5.1 Steric hindrance
CAS 497240-79-6 4-Ethoxyphenyl C₂₅H₂₂BrN₂O₃S₂ 5.2 Increased lipophilicity

Core Modifications in Benzothieno-Pyrimidinone Derivatives

2-(4-Bromophenoxy)-3-Isopropyl-... (C₁₉H₁₉BrN₂O₂S): Replacement of the sulfanyl group with a phenoxy linker reduces conformational flexibility. X-ray crystallography reveals a planar pyrimidinone ring, which may limit interactions with non-polar enzyme pockets .

3-Allyl-2-{[2-(1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl)-2-Oxoethyl]sulfanyl}-... This analog showed improved inhibitory activity against acetylcholinesterase in preliminary assays .

Methodological Considerations for Structural Comparison

  • Tanimoto Coefficient Analysis : Structural similarity indices (e.g., Tanimoto scores >0.5) confirm that analogs with shared Murcko scaffolds and Morgan fingerprints cluster into distinct chemotype groups .
  • Molecular Networking: Clustering based on MS/MS fragmentation patterns (cosine scores >0.7) links analogs with minor substituent differences, aiding dereplication .
  • Docking Variability : Even small changes (e.g., chloro to methoxy) alter binding affinities by up to 2.5 kcal/mol in molecular dynamics simulations .

Biological Activity

The compound 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , with CAS number 380340-08-9, is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H20BrClN2O3S2C_{25}H_{20}BrClN_{2}O_{3}S_{2} with a molecular weight of approximately 575.92 g/mol. The structure features a benzothieno-pyrimidine core that may contribute to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC25H20BrClN2O3S2C_{25}H_{20}BrClN_{2}O_{3}S_{2}
Molecular Weight575.92 g/mol
CAS Number380340-08-9

Antibacterial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, derivatives containing similar functional groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial efficacy can be attributed to the presence of the bromophenyl and chlorophenyl moieties which enhance interaction with bacterial cell membranes.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have indicated that derivatives of this compound can serve as potent AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s . The IC50 values for some derivatives were reported as low as 1.13 µM, indicating strong inhibitory potential compared to standard drugs .

Table: IC50 Values for AChE Inhibition

CompoundIC50 (µM)
Compound A1.13
Compound B0.63
Thiourea21.25

Molecular Docking Studies

Molecular docking studies have been conducted to predict how well the compound binds to specific biological targets. These studies reveal that the compound can interact effectively with amino acid residues in enzymes like AChE and urease, suggesting a mechanism of action based on competitive inhibition .

Case Studies

  • Antibacterial Screening : In a study assessing various synthesized compounds similar to the target molecule, it was found that several exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the phenyl rings significantly affected potency .
  • Enzyme Inhibition : Another study focused on urease inhibition demonstrated that certain derivatives could inhibit urease with IC50 values comparable to existing drugs. This suggests potential applications in treating conditions like kidney stones where urease plays a critical role .

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